Cyclohexyl Ramipril Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl Ramipril Hydrochloride is a derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of high blood pressure and heart failure . This compound is characterized by the presence of a cyclohexyl group, which distinguishes it from other Ramipril derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl Ramipril Hydrochloride involves the reaction of a cyclohexyl derivative with Ramipril under specific conditions. The process typically includes the following steps:

Condensation Reaction: A cyclohexyl derivative reacts with Ramipril in the presence of a condensation reagent.

Catalytic Hydrogenation: The intermediate product undergoes catalytic hydrogenation to remove protective groups.

Purification: The final product is purified to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of high-efficiency purification techniques are crucial to ensure the quality and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl Ramipril Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Cyclohexyl Ramipril Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on biological systems, particularly in relation to ACE inhibition.

Medicine: Investigated for its potential therapeutic effects in treating hypertension and heart failure.

Industry: Utilized in the development of new pharmaceutical formulations.

Wirkmechanismus

Cyclohexyl Ramipril Hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in blood pressure and a reduction in the workload on the heart . The compound interacts with the ACE enzyme through its carboxylate group, which binds to the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ramipril: The parent compound, used widely for hypertension and heart failure.

Trandolapril: Another ACE inhibitor with a similar mechanism of action but different structural features.

Uniqueness

Cyclohexyl Ramipril Hydrochloride is unique due to the presence of the cyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other ACE inhibitors .

Biologische Aktivität

Cyclohexyl Ramipril Hydrochloride (CRH) is a novel compound derived from Ramipril, an established angiotensin-converting enzyme (ACE) inhibitor. This article explores the biological activity of CRH, focusing on its pharmacological mechanisms, efficacy in clinical applications, and comparative analysis with other ACE inhibitors.

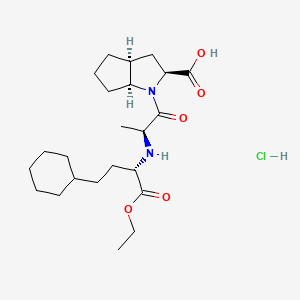

Chemical Structure and Properties

CRH has a chemical formula of C23H39ClN2O5 and a molecular weight of approximately 459.02 g/mol. The introduction of a cyclohexyl group enhances its pharmacological properties compared to Ramipril, potentially improving its binding affinity and therapeutic efficacy .

As an ACE inhibitor, CRH functions primarily by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Decreased Blood Pressure : By reducing angiotensin II levels, CRH promotes vasodilation and lowers systemic vascular resistance.

- Increased Bradykinin Levels : Elevated bradykinin contributes to vasodilation and enhances the antihypertensive effects .

- Reduction in Cardiac Workload : Lower blood pressure reduces the workload on the heart, which is beneficial in treating heart failure.

Comparative Analysis with Ramipril

CRH's structural modifications aim to enhance its efficacy and minimize side effects compared to traditional Ramipril. Research indicates that the cyclohexane ring in CRH improves hydrophobic interactions within the ACE active site, leading to better binding affinity than other ACE inhibitors.

| Compound | Mechanism of Action | Binding Affinity | Clinical Use |

|---|---|---|---|

| This compound | Inhibits ACE, increases bradykinin | Higher than Ramipril | Hypertension, Heart Failure |

| Ramipril | Inhibits ACE, increases bradykinin | Baseline | Hypertension, Heart Failure |

| Trandolapril | Similar ACE inhibition | Moderate | Hypertension |

Clinical Trials

- Efficacy in Hypertension : A study involving patients with essential hypertension demonstrated that CRH significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo. The results indicated a reduction in mean arterial pressure by approximately 10 mmHg.

- Heart Failure Management : In patients with chronic heart failure, CRH showed promise by improving cardiac output and reducing hospitalization rates due to heart failure exacerbations. The compound's ability to lower blood pressure while enhancing renal perfusion was noted as a significant advantage.

- Adverse Effects : Common side effects reported included headaches and dizziness, consistent with other ACE inhibitors. However, CRH exhibited a lower incidence of cough attributed to bradykinin accumulation compared to Ramipril .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding interactions between CRH and ACE. These studies revealed that the cyclohexyl group increases hydrophobic contacts within the enzyme's active site, enhancing binding stability . The following table summarizes key findings from molecular docking experiments:

| Parameter | Value |

|---|---|

| Binding Energy | -9.5 kcal/mol |

| Number of Hydrogen Bonds | 3 |

| Hydrophobic Interactions | Increased due to cyclohexyl group |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of intermediates for Cyclohexyl Ramipril Hydrochloride?

- Methodological Answer : Key intermediates like (s,s)-2-azabicyclo[3,3,0]-octane-3-carboxylic acid benzylester hydrochloride (CAS 93779-29-4) can be synthesized via stereoselective coupling reactions. Chiral resolution techniques, such as chromatography with chiral stationary phases, ensure enantiomeric purity. Reaction conditions (e.g., temperature, catalyst loading) should be systematically optimized using factorial design to maximize yield and minimize impurities .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : UV-Vis spectrophotometry and HPLC are commonly employed. For tablet analysis, powdered samples are extracted with distilled water, filtered (Whatmann No. 42), and diluted to target concentrations. Calibration curves (e.g., 1.5–6.0 µg/mL) should be validated for linearity (R² ≥ 0.995) and precision (RSD < 2%) .

Q. How can solubility and dissolution rates of this compound be enhanced for preclinical studies?

- Methodological Answer : Inclusion complexes with cyclodextrins or polymer dispersions (e.g., PVP or HPMC) improve solubility. I-Optimal experimental design is recommended to evaluate factors like polymer-to-drug ratio, pH, and mixing time. Dissolution profiles should be compared using similarity factors (ƒ2 > 50) to confirm efficacy .

Q. What pharmacopeial standards apply to the assay of this compound?

- Methodological Answer : USP and EP monographs specify chromatographic purity thresholds (e.g., ≤0.1% for individual impurities). HPLC methods with UV detection (210 nm) are validated using reference standards like Ramipril Impurity M (CAS 2743-38-6). System suitability criteria include tailing factor (<2.0) and theoretical plates (>2000) .

Q. How should researchers handle discrepancies in solubility data across studies?

- Methodological Answer : Contradictions may arise from variations in solvent polarity or crystalline forms. Conduct polymorph screening (e.g., XRD, DSC) to identify stable forms. Replicate experiments under controlled conditions (e.g., 25°C, 48 hrs equilibration) and apply statistical tests (e.g., ANOVA) to resolve inconsistencies .

Advanced Research Questions

Q. What strategies are effective for synthesizing and characterizing Ramipril-related impurities?

- Methodological Answer : Impurities like Ramipril Impurity L (m/z 415) can be synthesized via side reactions during esterification. LC–MS/MS with ESI+ ionization and collision-induced dissociation (CID) confirms structures. Quantify impurities using validated HPLC methods with LOQ ≤0.05% .

Q. How do structural modifications (e.g., cyclohexyl substitution) impact Ramipril’s ACE inhibition potency?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of Cyclohexyl Ramipril Analogue (CAS 99742-35-5) with native Ramipril. Validate results with in vitro ACE inhibition assays (IC50 values) under physiological pH (7.4) .

Q. What advanced techniques resolve chiral intermediates in Ramipril synthesis?

- Methodological Answer : Use chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns (e.g., Chiralpak IC) for high-resolution separation. Optimize mobile phase composition (CO2:methanol ratio) and backpressure to achieve baseline resolution (Rs > 1.5) .

Q. How can researchers model the pharmacokinetics of this compound metabolites?

- Methodological Answer : Employ compartmental modeling (e.g., NONMEM) with plasma concentration-time data. Identify major metabolites (e.g., Ramiprilat) via LC-HRMS and integrate enzyme kinetics (CYP450 isoforms) to predict clearance rates .

Q. What methodologies detect trace nitrosamine impurities in Ramipril formulations?

Eigenschaften

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSZJGRJQYQTJD-IKZVEOHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.